1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalen-2-ol core linked to a benzothiazole moiety through an imine linkage, with additional functional groups that enhance its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol typically involves a multi-step process:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with 2,5-dichlorobenzyl chloride under basic conditions.
Synthesis of the Imine Linkage: The benzothiazole derivative is then reacted with naphthalen-2-ol in the presence of an aldehyde to form the imine linkage.
Final Assembly: The final compound is obtained by coupling the imine-linked benzothiazole with the naphthalen-2-ol core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and naphthalen-2-ol moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as nonlinear optical materials and sensors.
Mechanism of Action
The mechanism of action of 1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-(2,5-dichlorophenylimino)methyl]naphthalen-2-ol: Similar structure but lacks the benzothiazole moiety.
1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: Contains a methoxy group instead of the dichlorobenzyl group.
1-[(E)-(2-aminophenylimino)methyl]naphthalen-2-ol: Features an amino group instead of the dichlorobenzyl group.
Uniqueness
1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol is unique due to the presence of both the benzothiazole and naphthalen-2-ol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H16Cl2N2OS2 |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[[2-[(2,5-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H16Cl2N2OS2/c26-17-6-8-21(27)16(11-17)14-31-25-29-22-9-7-18(12-24(22)32-25)28-13-20-19-4-2-1-3-15(19)5-10-23(20)30/h1-13,30H,14H2 |
InChI Key |
BEARGERABTUAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC5=C(C=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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